molecular formula C8H12N2O B13903166 (S)-2-(Furan-2-yl)piperazine

(S)-2-(Furan-2-yl)piperazine

Cat. No.: B13903166
M. Wt: 152.19 g/mol
InChI Key: LOKVZWIGUJYFLY-ZETCQYMHSA-N
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Description

2-Furane-2-yl-piperazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Chemical Reactions Analysis

Types of Reactions: 2-Furane-2-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Furanones

    Reduction: Secondary amines

    Substitution: Nitrofurans, sulfonated furans

Mechanism of Action

The mechanism of action of 2-Furane-2-yl-piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.

    Furan: A five-membered aromatic ring with one oxygen atom.

    2-Furoic Acid: A derivative of furan with a carboxylic acid group.

Uniqueness of 2-Furane-2-yl-piperazine: 2-Furane-2-yl-piperazine combines the structural features of both piperazine and furan, resulting in unique chemical and biological properties. Its ability to interact with GABA receptors and its potential antimicrobial activities distinguish it from other similar compounds .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2S)-2-(furan-2-yl)piperazine

InChI

InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2/t7-/m0/s1

InChI Key

LOKVZWIGUJYFLY-ZETCQYMHSA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=CO2

Canonical SMILES

C1CNC(CN1)C2=CC=CO2

Origin of Product

United States

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